5-Methoxytetraphen-7-ol
Description
The compound 5-Methyl-7-methoxyisoflavone (CAS: 82517-12-2) is a synthetic isoflavone derivative with the molecular formula C₁₇H₁₄O₃ and a molecular weight of 266.3 g/mol . Structurally, it features a methoxy group at position 7 and a methyl group at position 5 on the benzopyran-4-one backbone (Figure 1). Isoflavones are a subclass of flavonoids known for their diverse biological activities, including anticancer, antioxidant, and estrogenic properties .
This compound is supplied as a stable solid with a purity of ≥95% and a shelf life of ≥4 years when stored at -20°C . Its synthesis involves regioselective functionalization of the chromone core, as described in methodologies for analogous flavonoid derivatives .
Properties
CAS No. |
6325-64-0 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
5-methoxybenzo[a]anthracen-7-ol |
InChI |
InChI=1S/C19H14O2/c1-21-18-11-17-16(14-8-4-5-9-15(14)18)10-12-6-2-3-7-13(12)19(17)20/h2-11,20H,1H3 |
InChI Key |
ZLFCZSVADPENLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3C=C2C4=CC=CC=C41)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxytetraphen-7-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of specific aromatic compounds under controlled conditions to introduce the methoxy and hydroxyl groups at the desired positions on the tetraphenyl structure.
Industrial Production Methods
Industrial production of 5-Methoxytetraphen-7-ol may involve large-scale chemical reactions using specialized equipment to ensure purity and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methoxytetraphen-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
5-Methoxytetraphen-7-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s interactions with biological molecules make it useful in studying biochemical pathways and mechanisms.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxytetraphen-7-ol involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing biochemical processes within cells. The exact pathways and targets can vary depending on the context of its use and the specific biological systems involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Methyl-7-methoxyisoflavone with structurally related isoflavones and chromones:
Key Observations :
- Stability : Its stability exceeds that of hydroxylated derivatives (e.g., 7-hydroxyisoflavone), which are prone to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
